molecular formula C16H17F2N3O3S2 B12217681 N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide

Cat. No.: B12217681
M. Wt: 401.5 g/mol
InChI Key: BLFKQBBAJSJVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a difluoromethyl sulfanyl group, a morpholinyl group, and a thiazolyl acetamide moiety, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the morpholinyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with morpholine.

    Attachment of the difluoromethyl sulfanyl group: This can be accomplished through the reaction of a difluoromethyl sulfide precursor with an aryl halide under palladium-catalyzed cross-coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and sulfanyl group can be oxidized under appropriate conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazole ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Potential use as a probe for studying biological processes involving thiazole-containing compounds.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the thiazole ring may interact with metal ions in enzyme active sites, while the morpholinyl group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide stands out due to its combination of functional groups, which confer unique chemical properties and reactivity

Properties

Molecular Formula

C16H17F2N3O3S2

Molecular Weight

401.5 g/mol

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetamide

InChI

InChI=1S/C16H17F2N3O3S2/c17-15(18)25-11-3-1-10(2-4-11)19-13(22)9-12-14(23)20-16(26-12)21-5-7-24-8-6-21/h1-4,12,15H,5-9H2,(H,19,22)

InChI Key

BLFKQBBAJSJVFN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)SC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.